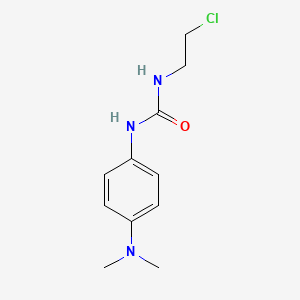
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)amine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Safety measures are also important due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of urea derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anticancer or antimicrobial properties.
Industry
In industry, urea derivatives are used in the production of polymers, resins, and other materials. The unique properties of these compounds make them suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives such as:
- Urea, 1-(2-chloroethyl)-3-(p-methylaminophenyl)-
- Urea, 1-(2-bromoethyl)-3-(p-dimethylaminophenyl)-
- Urea, 1-(2-chloroethyl)-3-(p-aminophenyl)-
Uniqueness
What sets urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the chloroethyl group allows for specific interactions with nucleophiles, while the dimethylamino group can enhance solubility and influence the compound’s overall properties.
Properties
CAS No. |
102433-40-9 |
|---|---|
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)10-5-3-9(4-6-10)14-11(16)13-8-7-12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
InChI Key |
IXVYGUGUBGAJLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


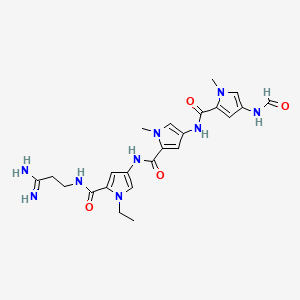
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
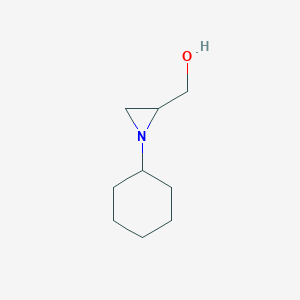
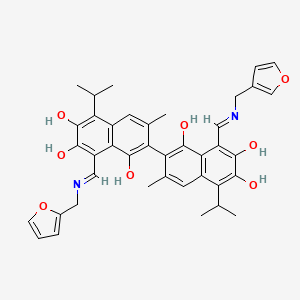
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
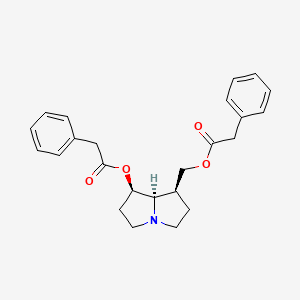
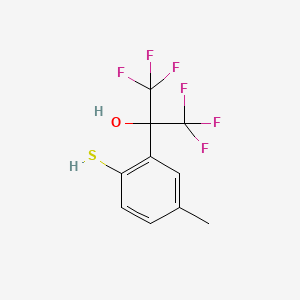
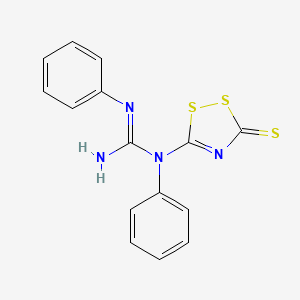
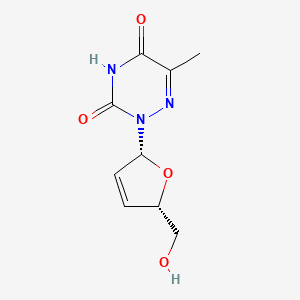
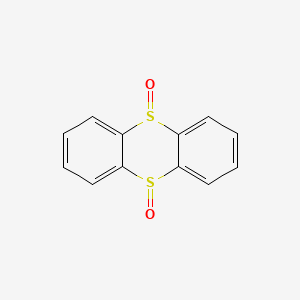
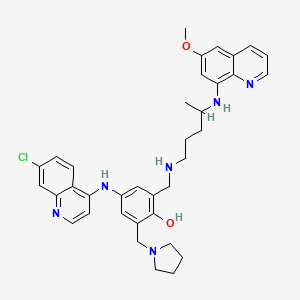
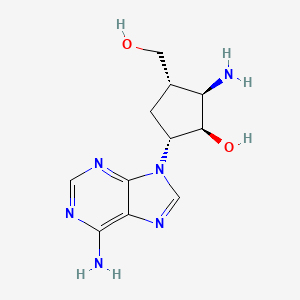

![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
